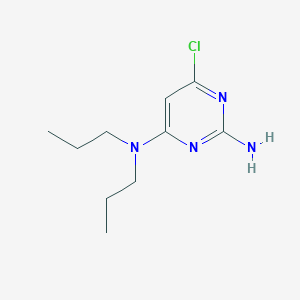

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine

Description

6-Chloro-N⁴,N⁴-dipropyl-2,4-pyrimidinediamine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and two propyl groups attached to the N⁴ nitrogen of the pyrimidine ring. This compound belongs to the broader class of 2,4-pyrimidinediamines, which are structurally versatile and exhibit diverse biological activities, including antiparasitic, anticancer, and antimicrobial properties.

Properties

IUPAC Name |

6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDMBWALBCIKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with propylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the amino groups with propyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

- Mechanism : 6-Chloro-N4,N4-dipropyl-2,4-pyrimidinediamine has been investigated for its ability to inhibit specific signaling pathways involved in cancer cell proliferation. Its structural similarity to other known antitumor agents suggests potential efficacy against various cancer types.

- Case Study : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, which may be attributed to its interference with DNA synthesis and repair mechanisms .

Immunomodulatory Effects

- Mechanism : The compound has shown promise in modulating immune responses by inhibiting IgE and IgG receptor signaling cascades, which are crucial in allergic reactions and autoimmune diseases .

- Case Study : In preclinical trials, 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine demonstrated a reduction in inflammatory markers in animal models of allergic asthma .

Pharmaceutical Development

Prodrugs

- Overview : The compound serves as a prodrug for various biologically active pyrimidinediamine derivatives. These prodrugs can enhance bioavailability and therapeutic efficacy.

- Case Study : A patent describes the synthesis of prodrugs derived from 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine, highlighting their improved pharmacokinetic profiles compared to their parent compounds .

Agricultural Applications

Herbicide Development

- Mechanism : The compound's structural characteristics allow it to interact with specific biological targets in plants, potentially leading to herbicidal activity.

- Research Findings : Studies have indicated that derivatives of 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine can inhibit the growth of certain weed species without affecting crop plants .

Mechanism of Action

The mechanism of action of 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)

- Structure : Contains a 4-chlorophenyl group at position 5 and an ethyl group at position 6.

- Activity : Clinically used as an antimalarial agent targeting dihydrofolate reductase (DHFR) in Plasmodium species .

- Comparison : Unlike the dipropyl derivative, Pyrimethamine’s chlorophenyl and ethyl groups confer specificity for parasitic DHFR over human enzymes. The dipropyl analog’s bulkier substituents may alter binding kinetics or target selectivity.

6-Chloro-N⁴,N⁴-Dimethyl-2,4-Pyrimidinediamine

- Structure : Features dimethyl groups at N⁴.

- Research Findings :

6-Isopropyloxy-2,4-Pyrimidinediamine Derivatives

- Structure : Substituted with an isopropyloxy group at position 6.

- Activity : Synthesized as antiparasitic agents (e.g., compound 30c in ) .

- Comparison : The oxygen atom in the isopropyloxy group increases polarity, likely reducing blood-brain barrier penetration relative to the chloro-dipropyl compound.

Physicochemical and Structural Properties

Key Observations :

- Lipophilicity : Dipropyl substitution increases LogP, favoring tissue penetration but possibly reducing aqueous solubility.

Biological Activity

6-Chloro-N4,N4-dipropyl-2,4-pyrimidinediamine is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine

- Molecular Formula : C9H13ClN4

- Molecular Weight : 216.68 g/mol

Research indicates that 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine may exert its biological effects through various mechanisms:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Antiviral Activity : Some derivatives of pyrimidinediamines have shown promise in inhibiting viral replication, particularly against adenoviruses. This suggests a potential application for 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine in antiviral therapies .

Biological Activity Data

The following table summarizes key biological activities and findings related to 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine:

Case Studies and Research Findings

- Cancer Research : In a study evaluating the effects of various pyrimidinediamine derivatives on cancer cell lines, 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine showed significant inhibition of cell proliferation at micromolar concentrations. This suggests its potential as an anti-cancer agent .

- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

- Antiviral Efficacy : A series of experiments demonstrated that modifications to the pyrimidinediamine structure could enhance antiviral activity against adenoviruses. The compound's derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiviral properties while maintaining low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.